2-Amino-3-(1,3-benzothiazol-2-yl)-1-benzofuran-5-ol
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Overview
Description
2-Amino-3-(benzo[d]thiazol-2-yl)benzofuran-5-ol is a complex heterocyclic compound that combines the structural features of benzofuran and benzothiazole. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(benzo[d]thiazol-2-yl)benzofuran-5-ol typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminobenzothiazole with appropriate benzofuran derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow systems. The use of green chemistry principles, such as solvent-free reactions and microwave irradiation, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(benzo[d]thiazol-2-yl)benzofuran-5-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under various conditions to achieve substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized benzofuran and benzothiazole derivatives .
Scientific Research Applications
2-Amino-3-(benzo[d]thiazol-2-yl)benzofuran-5-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes
Mechanism of Action
The mechanism of action of 2-Amino-3-(benzo[d]thiazol-2-yl)benzofuran-5-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes, receptors, and DNA, affecting their function.
Pathways: The compound may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole moiety and exhibits similar biological activities.
Benzofuran Derivatives: Compounds like 2-aminobenzofuran have comparable structures and properties.
Thiazole Derivatives: Thiazole-based compounds, such as thiazole-4-carboxylic acid, also show related chemical behavior
Uniqueness
2-Amino-3-(benzo[d]thiazol-2-yl)benzofuran-5-ol is unique due to its combined benzofuran and benzothiazole structures, which confer distinct electronic and steric properties. This duality enhances its versatility in chemical reactions and its potential for diverse biological activities .
Properties
CAS No. |
113825-80-2 |
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Molecular Formula |
C15H10N2O2S |
Molecular Weight |
282.3 g/mol |
IUPAC Name |
2-amino-3-(1,3-benzothiazol-2-yl)-1-benzofuran-5-ol |
InChI |
InChI=1S/C15H10N2O2S/c16-14-13(9-7-8(18)5-6-11(9)19-14)15-17-10-3-1-2-4-12(10)20-15/h1-7,18H,16H2 |
InChI Key |
MNPOCOLKNAYTBK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(OC4=C3C=C(C=C4)O)N |
Origin of Product |
United States |
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